4,4-Bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol
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Overview
Description
4,4-Bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol is an organic compound with the molecular formula C20H22O3. This compound is characterized by the presence of two hydroxymethyl groups and two phenyl groups attached to a cyclohexane ring. It is a versatile compound used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 4,4-Bis(hydroxymethyl)-3,5-diphenylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in tetrahydrofuran (THF).
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
4,4-Bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 4,4-Bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(hydroxymethyl)biphenyl: Similar in structure but lacks the cyclohexane ring.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups but lacks the hydroxymethyl groups and cyclohexane ring.
4,4’-Dimethylbenzophenone: Contains methyl groups instead of hydroxymethyl groups.
Uniqueness
4,4-Bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol is unique due to the presence of both hydroxymethyl and phenyl groups attached to a cyclohexane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c21-13-20(14-22)18(15-7-3-1-4-8-15)11-17(23)12-19(20)16-9-5-2-6-10-16/h1-10,17-19,21-23H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJNKPXCPVDDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C(C1C2=CC=CC=C2)(CO)CO)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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